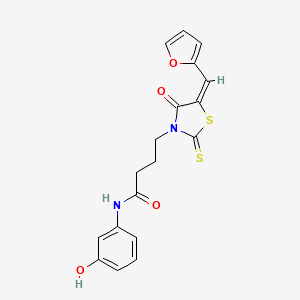

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide

Description

This compound belongs to the thiazolidinone class, characterized by a 5-membered heterocyclic ring containing sulfur, nitrogen, and oxygen. Its structure includes a furan-2-ylmethylene group at the 5-position of the thiazolidinone core and a butanamide chain terminating in an N-(3-hydroxyphenyl) substituent . The hydroxyl group on the phenyl ring introduces polarity and hydrogen-bonding capacity, distinguishing it from analogues with nonpolar or electron-withdrawing substituents.

Properties

IUPAC Name |

4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c21-13-5-1-4-12(10-13)19-16(22)7-2-8-20-17(23)15(26-18(20)25)11-14-6-3-9-24-14/h1,3-6,9-11,21H,2,7-8H2,(H,19,22)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJJYUWTLOXNCP-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula and structure:

- Molecular Formula : C17H15N3O3S2

- Molecular Weight : 373.45 g/mol

The structural features of the compound contribute to its biological activity, particularly the thioxothiazolidine ring and the furan moiety, which are known for their interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in critical biochemical pathways, including proteases and kinases.

- Antioxidant Activity : It has shown potential as an antioxidant, reducing oxidative stress in cells.

- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : It promotes apoptosis through caspase activation pathways.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that they exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 mg/mL |

| Escherichia coli | 32 mg/mL |

These findings suggest that the compound could be a candidate for developing new antibacterial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Notable findings include:

- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.16 to 0.42 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.16 |

| A549 | 0.42 |

Mechanistically, it is believed that the compound induces apoptosis via caspase pathways and inhibits key signaling proteins such as c-Met and Ron tyrosine kinases.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays that measure lipid peroxidation inhibition. Results indicate a strong potential for protecting cells against oxidative damage.

Case Studies

- Study on Antiproliferative Effects : A study synthesized several derivatives of thiazolidinone and evaluated their antiproliferative activity in human leukemia cell lines. Results indicated that compounds with specific substitutions exhibited moderate to strong antiproliferative effects, highlighting the importance of functional groups in enhancing biological activity .

- Antimicrobial Evaluation : Another study focused on synthesizing new rodanin derivatives and assessing their antimicrobial effects against biofilm-forming bacteria. The results demonstrated significant antibacterial activity and provided insights into the mechanisms underlying biofilm inhibition .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structure and Substituent Variations

The target compound shares a common thiazolidinone scaffold with a furan-2-ylmethylene group and a butanamide side chain. Key differences lie in the aromatic substituents on the terminal phenyl ring, which significantly influence physicochemical and biological properties.

Table 1: Comparative Analysis of Structural Analogues

*Note: Molecular formula estimated based on structural analogy to .

Physicochemical Properties

- Electron Effects : The hydroxyl group is moderately electron-withdrawing, whereas ethoxy () and nitro () groups exhibit stronger electron-donating or withdrawing effects, respectively. These differences impact reactivity and binding to biological targets .

- Molecular Weight : The target compound (~400 g/mol) falls within the range of its analogues (373–433 g/mol), adhering to Lipinski’s rule for drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.